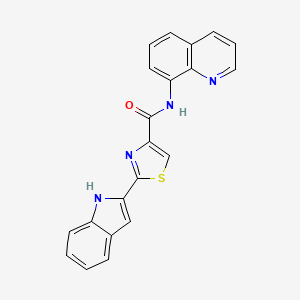

2-(1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound incorporates multiple heterocyclic rings, including indole, quinoline, and thiazole, which are common in biologically active molecules. Compounds featuring these rings are extensively studied for their diverse pharmacological properties and serve as key scaffolds in drug discovery and development.

Synthesis Analysis

Synthesis approaches for compounds incorporating similar heterocyclic frameworks often involve cyclization reactions, amidation, and condensation steps. For instance, Lu et al. (2008) described an efficient synthesis route for pyrazolo[4,3-c]quinolin-4-ones and indolo[3,2-c]quinolin-6-ones, achieved by the photocyclization of carboxamides in acetone (Lu, Zhang, Pan, & Zhang, 2008). This methodology may provide insights into potential synthetic pathways for our compound of interest.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple aromatic systems, which can impact their electronic properties and interactions with biological targets. The crystalline structure analysis and characterization techniques, such as X-ray crystallography, are pivotal for understanding the precise molecular geometry and potential interaction sites (Saeed, Abbas, Ibrar, & Bolte, 2014).

Chemical Reactions and Properties

Compounds with these heterocycles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, which are influenced by the electron-rich nature of the indole and quinoline rings. Aleksandrov et al. (2020) demonstrated electrophilic substitution reactions on thiazolo[5,4-f]quinoline derivatives, highlighting the reactivity of such compounds under different conditions (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Aplicaciones Científicas De Investigación

Anticancer Potential

- A study by Kamath et al. (2016) focused on the synthesis of quinoline–indole–oxadiazole hybrids, demonstrating their in vitro cytotoxic potential in breast adenocarcinoma cells. These compounds, including indole-quinoline derivatives, were found effective against cancer cells.

Antimicrobial Activity

- Research by Özyanik et al. (2012) investigated quinoline derivatives for their antimicrobial properties. They synthesized various compounds, including thiazole and quinoline-based structures, and evaluated their activity against microorganisms.

Synthesis and Reactivity Studies

- Aleksandrov et al. (2020) and El’chaninov et al. (2017) conducted studies on the synthesis and reactivity of quinoline derivatives with thiazole structures. These works provide insights into the chemical properties and potential applications of such compounds. Aleksandrov et al. (2020) and El’chaninov et al. (2017).

Potential Antipsychotic Agents

- A study by Norman et al. (1996) explored heterocyclic carboxamides, similar in structure to the queried compound, for their potential as antipsychotic agents.

Inhibition of Malaria Parasite

- Mudududdla et al. (2018) reported on indolo[3,2‐b]quinoline‐C11‐carboxamides, structurally related to the queried compound, showing antiplasmodial activity against malaria parasites. Mudududdla et al. (2018).

Anticancer Agents Targeting Bcl-2

- Research by Hamdy et al. (2019) on quinolin-4-yl based oxadiazole and triazole analogues showed promising anticancer activity by targeting the Bcl-2 protein.

Propiedades

IUPAC Name |

2-(1H-indol-2-yl)-N-quinolin-8-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4OS/c26-20(24-16-9-3-6-13-7-4-10-22-19(13)16)18-12-27-21(25-18)17-11-14-5-1-2-8-15(14)23-17/h1-12,23H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIELNARTVYMARY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NC4=CC=CC5=C4N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2480533.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2480536.png)

![1-(2-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2480546.png)

![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2480550.png)

![2-[(4-Chlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480552.png)

![2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2480554.png)